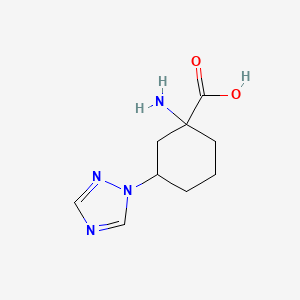
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a triazole ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The resulting compound is then subjected to amination and carboxylation reactions to introduce the amino and carboxylic acid groups, respectively .
Industrial production methods often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This approach has been successfully applied in the synthesis of various triazole derivatives, including this compound .
Chemical Reactions Analysis
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include nitro derivatives, alcohols, and substituted triazoles .
Scientific Research Applications
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced cancer cell proliferation .
Comparison with Similar Compounds
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,4-Triazol-3-amine: This compound also contains a triazole ring and an amino group, but lacks the cyclohexane and carboxylic acid groups.
3-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring and a carboxylic acid group, but has a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9(8(14)15)3-1-2-7(4-9)13-6-11-5-12-13/h5-7H,1-4,10H2,(H,14,15) |
InChI Key |
OMJZMSHUDZMAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
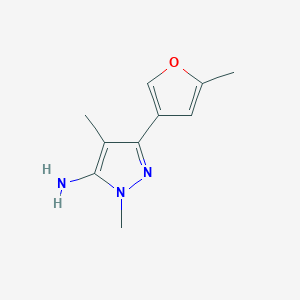

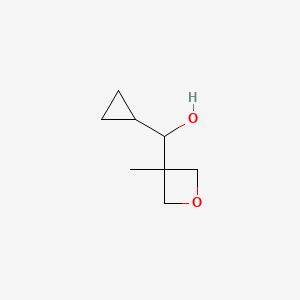
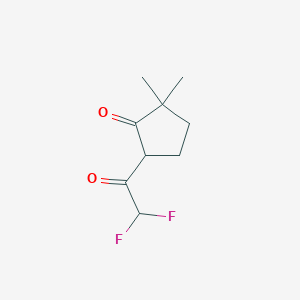
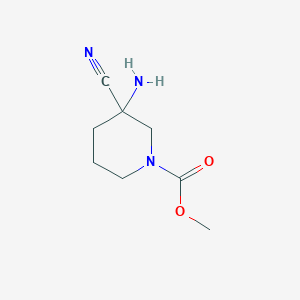
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)
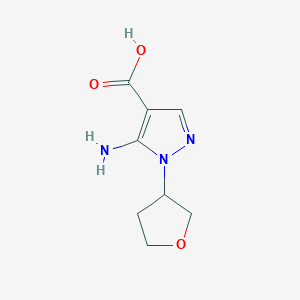
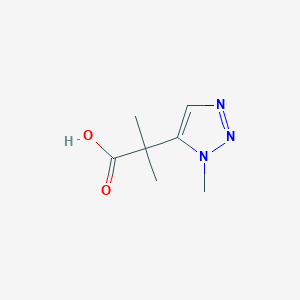
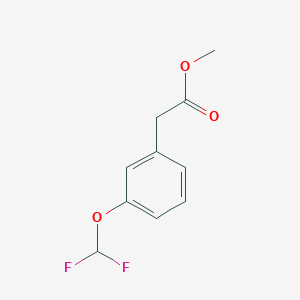
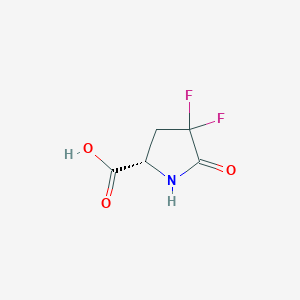

![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
